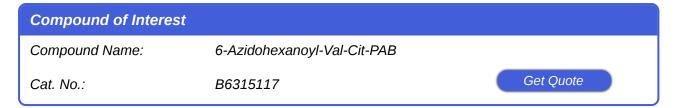


# A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers

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For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of these two linker technologies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

At a Glance: Cleavable vs. Non-Cleavable Linkers



Feature	Cleavable Linkers	Non-Cleavable Linkers	
Mechanism of Payload Release	Enzymatic cleavage (e.g., cathepsins), acidic pH, or high glutathione concentrations within the tumor microenvironment or inside the target cell.[1]	Proteolytic degradation of the antibody backbone within the lysosome following internalization.[2]	
Released Payload Form	Typically the unmodified, potent parent drug.	Payload attached to the linker and an amino acid residue from the antibody.	
Bystander Effect	Often high, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.	Generally low to negligible, as the released payload-amino acid conjugate is often charged and less membrane- permeable.[4]	
Plasma Stability	Can be variable, with a potential for premature payload release.[5]	Generally higher, leading to a more stable ADC in circulation. [2]	
Off-Target Toxicity	Higher potential due to premature payload release and the bystander effect.	Lower potential due to higher stability and a limited bystander effect.	
Tumor Heterogeneity Potentially more effective in heterogeneous tumors due to the bystander effect.		May be less effective against antigen-negative cells within a tumor.	

### **Quantitative Performance Data**

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers.

### In Vitro Cytotoxicity (IC50 Values)

Lower IC50 values indicate higher potency.



ADC Configura tion	Cell Line	Target Antigen	Linker Type	Payload	IC50 (ng/mL)	Referenc e
Trastuzum ab-vc- MMAE	SK-BR-3 (High HER2)	HER2	Cleavable (vc)	MMAE	~13-50	[6]
Trastuzum ab-MCC- DM1	SK-BR-3 (High HER2)	HER2	Non- cleavable (MCC)	DM1	Not specified	[6]
Trastuzum ab-vc- MMAE	MDA-MB- 361-DYT2 (Moderate HER2)	HER2	Cleavable (vc)	MMAE	~25-80	[6]
Trastuzum ab-MCC- DM1	MDA-MB- 361-DYT2 (Moderate HER2)	HER2	Non- cleavable (MCC)	DM1	Not specified	[6]
Trastuzum ab-vc- MMAE	JIMT-1 (Low HER2)	HER2	Cleavable (vc)	MMAE	Not specified	
Trastuzum ab-MCC- DM1	JIMT-1 (Low HER2)	HER2	Non- cleavable (MCC)	DM1	Not specified	_
mil40-16	BT-474	HER2	Cleavable (vc)	MMAE	Not explicitly stated	[7]
mil40-15	BT-474	HER2	Non- cleavable (Cys-linker)	MMAE	~1 x 10 <sup>-11</sup> M	[7]
mil40-15	MCF-7 (Bystander,	HER2	Non- cleavable (Cys-linker)	MMAE	~1 x 10 <sup>-9</sup> M	[7]



	HER2- negative)					
Sulfatase- linker-ADC	HER2+ cells	HER2	Cleavable (sulfatase)	Not specified	61 and 111 pM	[8]
Non- cleavable ADC	HER2+ cells	HER2	Non- cleavable	Not specified	609 pM	[8]

### In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.



ADC Configuration	Xenograft Model	Dosing	Outcome	Reference
Trastuzumab-vc-	NCI-N87 (High HER2)	Single i.v. dose	Significant tumor growth inhibition	
Trastuzumab- MCC-DM1	NCI-N87 (High HER2)	Single i.v. dose	Tumor growth inhibition	_
Trastuzumab-vc- MMAE	JIMT-1 (Low HER2)	Not specified	Superior efficacy compared to T- DM1	
Trastuzumab- MCC-DM1 (T- DM1)	JIMT-1 (Low HER2)	Not specified	Less effective than Trastuzumab-vc- MMAE	_
Anti-P-cadherin- SPDB-DM4	HCC70	Single i.v. dose	Improved efficacy over non-cleavable format	
Anti-P-cadherin- SMCC-DM1	HCC70	Single i.v. dose	Less efficacious than cleavable format	
β-galactosidase- cleavable linker ADC	Xenograft mouse model	1 mg/kg, single dose	57% and 58% reduction in tumor volumes	[8]
Kadcyla (T-DM1)	Xenograft mouse model	1 mg/kg, single dose	Not statistically significant reduction	[8]
EVCit ADC (cleavable)	JIMT-1 and KPL- 4 xenograft models	Not specified	Effective in vivo treatment	[9]

# **Plasma Stability**

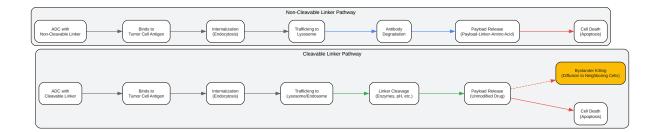


ADC Linker Type	Stability Observation	Reference
Sulfatase-cleavable linker	High plasma stability (over 7 days) in mouse plasma.	[8]
Val-Ala and Val-Cit linkers	Hydrolyzed within 1 hour in mouse plasma.	[8]
EVCit ADC (cleavable)	No significant degradation in human plasma after 28 days. In mouse plasma, showed almost no linker cleavage after 14 days.	[9]
VCit and SVCit ADCs (cleavable)	In mouse plasma, lost >95% and ~70% of conjugated payload after 14 days, respectively.	[9]
Non-cleavable ADC (mc- MMAF)	0.02-0.03% of total payload released in various plasmas after 144 hours.	

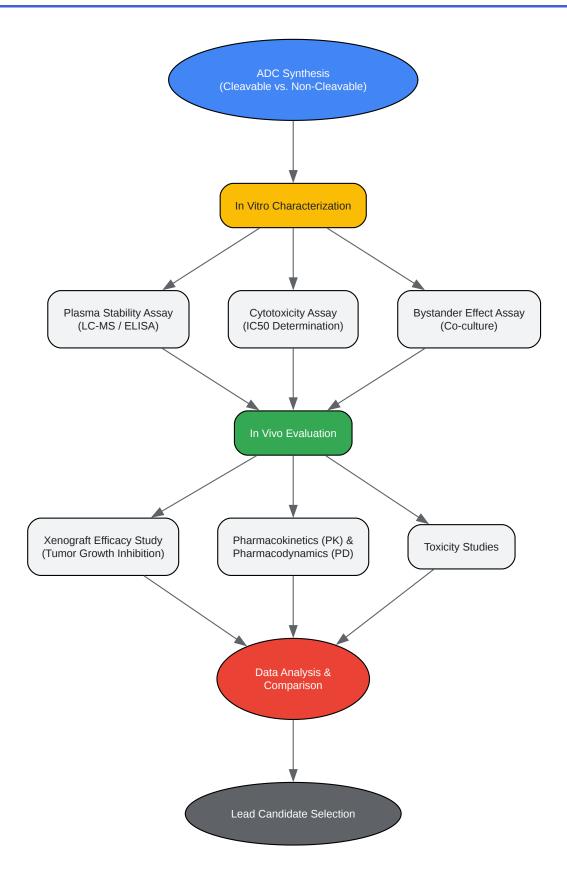
## **Signaling Pathways and Mechanisms of Action**

The mechanism of payload release is a fundamental differentiator between cleavable and noncleavable linkers.









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